molecular formula C19H22FN3O2 B2639288 1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(2-fluorophenyl)ethanone CAS No. 1705549-18-3

1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(2-fluorophenyl)ethanone

Cat. No. B2639288
CAS RN: 1705549-18-3
M. Wt: 343.402
InChI Key: VVRYJWDZFHJZIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(2-fluorophenyl)ethanone is a useful research compound. Its molecular formula is C19H22FN3O2 and its molecular weight is 343.402. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The compound was synthesized using a click chemistry approach, characterized using various spectroscopic methods, and its thermal stability was analyzed using TGA and DSC techniques. This process included analyzing its structure using single crystal XRD and studying its intercontacts in the crystal structure using Hirshfeld surfaces computational method (Govindhan et al., 2017).

Cytotoxic Studies

  • Novel derivatives of the compound were synthesized and characterized. These derivatives showed good cytotoxicity on certain cell lines, indicating potential in cancer research. The antiproliferative activity of these derivatives was particularly notable on the Caco-2 cell line (Adimule et al., 2014).

Antimicrobial Activity

  • Certain synthesized derivatives of the compound demonstrated significant antimicrobial activity. This finding suggests potential applications in developing new antimicrobial agents (Salimon et al., 2011).

Pharmacokinetics

  • The pharmacokinetics nature of the compound was evaluated, particularly its binding analysis with human serum albumin using fluorescence spectroscopy technique. This kind of study is crucial in understanding how such compounds can be used in biological applications (Govindhan et al., 2017).

Molecular Docking Studies

  • Molecular docking studies were conducted to understand the interaction of new molecules with carrier proteins. Such studies are essential in drug design and development (Govindhan et al., 2017).

properties

IUPAC Name

1-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-2-(2-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O2/c20-16-6-2-1-5-15(16)11-18(24)23-9-3-4-13(12-23)10-17-21-19(22-25-17)14-7-8-14/h1-2,5-6,13-14H,3-4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRYJWDZFHJZIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CC=CC=C2F)CC3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(2-fluorophenyl)ethanone

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